molecular formula C18H12BrF2N3O4S2 B11428011 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B11428011
M. Wt: 516.3 g/mol
InChI Key: SOFBGJOCKNTSEY-UHFFFAOYSA-N
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Description

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenyl group, a sulfonyl group, and a difluorophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps. The initial step often includes the preparation of the 4-bromophenylsulfonyl intermediate, which is then reacted with a dihydropyrimidinone derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperature, pH, and solvent choice to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H12BrF2N3O4S2

Molecular Weight

516.3 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C18H12BrF2N3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-14-6-3-11(20)7-13(14)21/h1-8H,9H2,(H,23,25)(H,22,24,26)

InChI Key

SOFBGJOCKNTSEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)Br

Origin of Product

United States

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